molecular formula C13H21N B13585374 Benzenamine, N-(1,4-dimethylpentyl)- CAS No. 71832-34-3

Benzenamine, N-(1,4-dimethylpentyl)-

Cat. No.: B13585374
CAS No.: 71832-34-3
M. Wt: 191.31 g/mol
InChI Key: HRCRVYGUWWYUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylhexan-2-yl)aniline is an organic compound that belongs to the class of amines, specifically aromatic amines It consists of an aniline moiety (a benzene ring attached to an amino group) substituted with a 5-methylhexan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-methylhexan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with 5-methylhexan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Aniline and 5-methylhexan-2-yl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of aniline.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-methylhexan-2-yl)aniline may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The choice of solvents, temperature control, and purification techniques are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylhexan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(5-methylhexan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-methylhexan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The benzene ring allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

N-(5-methylhexan-2-yl)aniline can be compared with other similar compounds, such as:

    Aniline: The parent compound with a simpler structure, lacking the 5-methylhexan-2-yl group.

    N-alkylanilines: Compounds with different alkyl groups attached to the nitrogen atom, such as N-ethyl aniline or N-propyl aniline.

    Substituted Anilines: Compounds with various substituents on the benzene ring, such as 4-chloroaniline or 2-nitroaniline.

Properties

CAS No.

71832-34-3

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-(5-methylhexan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3

InChI Key

HRCRVYGUWWYUHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.